(2R,4R)-APDC

Descripción

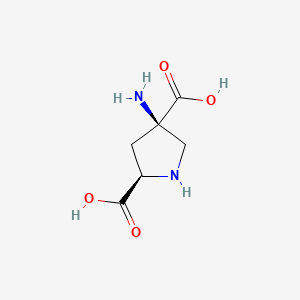

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFMJVJDSYRWDQ-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415500 | |

| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169209-63-6 | |

| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R,4R)-APDC: A Deep Dive into its Mechanism of Action in Epilepsy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate ((2R,4R)-APDC), a potent and selective group II metabotropic glutamate receptor (mGluR) agonist, in the context of epilepsy. This document details the molecular targets, signaling pathways, and anticonvulsant effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal activity in the brain. Glutamate, the primary excitatory neurotransmitter, plays a crucial role in seizure generation and propagation. Metabotropic glutamate receptors (mGluRs), particularly the group II subtypes (mGluR2 and mGluR3), have emerged as promising therapeutic targets for epilepsy due to their role in modulating neuronal excitability. This compound is a highly selective agonist for these receptors and has demonstrated significant anticonvulsant properties in various preclinical models of epilepsy. This guide will explore the intricate mechanisms through which this compound exerts its antiepileptic effects.

Molecular Target and Binding Profile

The primary molecular targets of this compound are the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.

Data Presentation: Receptor Selectivity and Potency

The following table summarizes the potency of this compound at various human metabotropic glutamate receptor subtypes. The data clearly indicates its high selectivity for group II mGluRs.

| Receptor Subtype | Agonist Potency (EC50, µM) |

| Group II | |

| mGluR2 | 0.4[1][2] |

| mGluR3 | 0.4[1][2] |

| Group I | |

| mGluR1 | > 100[1][2] |

| mGluR5 | > 100[1][2] |

| Group III | |

| mGluR4 | > 300[1][2] |

| mGluR7 | > 300[1][2] |

Signaling Pathways

Activation of group II mGluRs by this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability. The primary signaling pathway involves the coupling to Gαi/o proteins.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, the Gαi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).

Modulation of Ion Channels

The Gβγ subunits released upon G-protein activation can directly modulate the activity of various ion channels. A key mechanism in the anticonvulsant effect of this compound is the inhibition of voltage-gated calcium channels (VGCCs) on presynaptic terminals. This reduction in calcium influx leads to a decrease in the release of glutamate into the synaptic cleft. Additionally, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels can lead to hyperpolarization of the presynaptic membrane, further reducing neurotransmitter release.

Visualization: Signaling Pathway of this compound

Anticonvulsant Effects and In Vivo Efficacy

This compound has demonstrated anticonvulsant effects in a variety of preclinical models of epilepsy. Its primary mechanism of reducing neuronal hyperexcitability is through the presynaptic inhibition of glutamate release.

Pilocarpine-Induced Status Epilepticus Model

In the pilocarpine model of temporal lobe epilepsy, this compound has been shown to reduce the severity of seizures and protect against seizure-induced neuronal apoptosis in the hippocampus.[3] Studies have also indicated its potential to improve cognitive deficits associated with seizures in this model.[4]

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures. This compound has been shown to protect against these seizures, although the effective dose range is critical, as higher doses can sometimes have pro-convulsant effects.[5][6]

Data Presentation: In Vivo Efficacy of this compound

| Seizure Model | Animal Species | Route of Administration | Effect | Reference |

| Pilocarpine-induced seizures | Rat | Intraperitoneal | Reduced seizure severity and neuronal apoptosis | [3] |

| Audiogenic seizures | DBA/2 Mouse | Intraperitoneal | Protection against seizures | [5] |

| DL-homocysteic acid-induced seizures | Immature Rat | Intracerebroventricular | Weakly effective as a post-treatment | [7] |

Note: Specific ED50 values for this compound in these models are not consistently reported in the literature, limiting a direct quantitative comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Pilocarpine-Induced Status Epilepticus in Rats

Objective: To induce status epilepticus in rats to evaluate the anticonvulsant and neuroprotective effects of this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate (or similar peripheral muscarinic antagonist)

-

This compound

-

Saline solution (0.9% NaCl)

-

Diazepam (for seizure termination if required)

-

Video recording equipment

-

EEG recording system (optional)

Procedure:

-

Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to rats to minimize peripheral cholinergic effects.

-

After 30 minutes, administer pilocarpine hydrochloride (320-380 mg/kg, i.p.).

-

Immediately after pilocarpine injection, begin continuous video monitoring of the animals.

-

Score seizure activity according to the Racine scale (see Table below).

-

Administer this compound at the desired dose and time point (e.g., before or after seizure onset).

-

Continue to monitor and score seizure activity for a defined period (e.g., 2-4 hours).

-

At the end of the observation period, seizures can be terminated with diazepam (10 mg/kg, i.p.).

-

For neuroprotection studies, animals are typically sacrificed at a later time point (e.g., 24 hours) for histological analysis of the brain.

Racine Scale for Seizure Scoring:

| Stage | Behavioral Manifestations |

| 1 | Mouth and facial movements |

| 2 | Head nodding |

| 3 | Forelimb clonus |

| 4 | Rearing with forelimb clonus |

| 5 | Rearing and falling (loss of postural control) |

Audiogenic Seizure Model in DBA/2 Mice

Objective: To assess the efficacy of this compound in a genetic model of reflex epilepsy.

Materials:

-

DBA/2 mice (21-28 days old)

-

Sound-proof chamber

-

Acoustic stimulus generator (e.g., electric bell, speaker) capable of producing a high-intensity sound (100-120 dB)

-

This compound

-

Vehicle control (e.g., saline)

Procedure:

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal) at a specified time before the acoustic stimulus.

-

Place the mouse individually into the sound-proof chamber and allow for a brief acclimatization period (e.g., 1-2 minutes).

-

Present the acoustic stimulus (e.g., 110 dB bell) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

-

Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.

-

Record the latency to each seizure phase and the overall seizure severity.

-

The protective effect of this compound is determined by a reduction in seizure incidence or severity compared to the vehicle-treated group.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity in cells expressing mGluR2 or mGluR3.

Materials:

-

Cell line stably expressing human mGluR2 or mGluR3 (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with HEPES)

-

This compound

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Plate the cells in a suitable microplate (e.g., 96-well or 384-well) and grow to confluency.

-

On the day of the assay, replace the culture medium with assay buffer containing the phosphodiesterase inhibitor IBMX (e.g., 0.5 mM) and incubate for a short period.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

The inhibitory effect of this compound is determined by the reduction in forskolin-stimulated cAMP levels.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on presynaptic glutamate release by recording excitatory postsynaptic currents (EPSCs).

Materials:

-

Brain slice preparation (e.g., from rat hippocampus or cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Recording pipette filled with internal solution

-

Patch-clamp amplifier and data acquisition system

-

This compound

-

Tetrodotoxin (TTX) to block action potentials for recording miniature EPSCs (mEPSCs)

Procedure:

-

Prepare acute brain slices and maintain them in oxygenated aCSF.

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline evoked EPSCs by stimulating afferent fibers or record spontaneous/miniature EPSCs in the presence of TTX.

-

Bath-apply this compound at a known concentration.

-

Continue recording EPSCs to observe the effect of the compound. A decrease in the amplitude of evoked EPSCs or the frequency of mEPSCs indicates a presynaptic inhibitory effect.

-

Wash out the compound to observe the reversal of the effect.

Visualizations of Experimental Workflows

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of group II mGluRs in epilepsy and serves as a lead compound for the development of novel antiepileptic drugs. Its mechanism of action is centered on the activation of presynaptic mGluR2 and mGluR3, leading to the inhibition of adenylyl cyclase and a subsequent reduction in glutamate release. This targeted modulation of excitatory neurotransmission underscores the therapeutic potential of targeting group II mGluRs for the treatment of epilepsy. Further research focusing on obtaining detailed pharmacokinetic and pharmacodynamic data, including binding affinities and in vivo efficacy across a broader range of seizure models, will be crucial for the clinical translation of this class of compounds.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. 2R,4R-APDC, a Metabotropic Glutamate Receptor Agonist, Reduced Neuronal Apoptosis by Upregulating MicroRNA-128 in a Rat Model After Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of anticonvulsant drugs in DBA/2 mice with sound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Posttreatment with group II metabotropic glutamate receptor agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate is only weakly effective on seizures in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R,4R)-APDC: A Technical Guide to a Selective Group II Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid, commonly known as (2R,4R)-APDC, is a potent and highly selective agonist for the Group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability. The selectivity of this compound for mGluR2 and mGluR3 over other mGluR subtypes and ionotropic glutamate receptors makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of Group II mGluRs. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and its mechanism of action.

Chemical and Physical Properties

This compound is a pyrrolidine derivative with the following properties:

| Property | Value |

| Molecular Formula | C₆H₁₀N₂O₄ |

| Molecular Weight | 174.16 g/mol |

| CAS Number | 169209-63-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (up to 100 mM) |

| Purity | Typically ≥98% (HPLC) |

| Storage | Desiccate at room temperature |

Data Presentation: Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized in various in vitro systems. The following tables summarize its potency and selectivity at human mGluR subtypes.

Table 1: Potency of this compound at Human mGluR Subtypes

This table presents the half-maximal effective concentration (EC₅₀) values of this compound in functional assays, typically measuring the inhibition of forskolin-stimulated cAMP formation.

| Receptor Subtype | EC₅₀ (μM) |

| mGluR2 | 0.4 |

| mGluR3 | 0.4 |

Data sourced from functional assays on human recombinant receptors.[1][2]

Table 2: Selectivity of this compound over other Human mGluR Subtypes

This table demonstrates the high selectivity of this compound for Group II mGluRs over Group I and Group III mGluRs.

| Receptor Subtype | EC₅₀ (μM) |

| mGluR1 (Group I) | > 100 |

| mGluR5 (Group I) | > 100 |

| mGluR4 (Group III) | > 300 |

| mGluR7 (Group III) | > 300 |

Data sourced from functional assays on human recombinant receptors.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the orthosteric site of mGluR2 and mGluR3. These receptors are coupled to the inhibitory G-protein, Gᵢ/Gₒ. Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. The activated Gαᵢ/ₒ subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene expression and protein phosphorylation. The Gβγ subunit can also modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's pharmacological profile. Below are representative protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of this compound for mGluR2/3 by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

Membrane preparations from cells stably expressing human mGluR2 or mGluR3.

-

Radioligand: e.g., [³H]LY341495 (a selective Group II antagonist).

-

This compound stock solution.

-

Binding buffer: 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the membrane preparations on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein per well.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer or unlabeled ligand for non-specific binding (e.g., 10 µM LY341495).

-

50 µL of various concentrations of this compound.

-

50 µL of [³H]LY341495 (at a final concentration close to its Kd, e.g., 1-2 nM).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production

This assay measures the functional potency of this compound as an agonist by quantifying its ability to inhibit adenylyl cyclase activity.

Materials:

-

Cells stably expressing human mGluR2 or mGluR3.

-

This compound stock solution.

-

Forskolin solution.

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

Procedure:

-

Seed the cells into a 384-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with stimulation buffer and equilibrate the cells.

-

Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.

-

Incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Generate a dose-response curve and calculate the EC₅₀ value for this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to investigate the effects of this compound on synaptic transmission and neuronal excitability. For example, its effect on presynaptic glutamate release can be assessed by measuring changes in postsynaptic currents.

Materials:

-

Brain slices (e.g., hippocampus or cortex) from rodents.

-

Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal solution for the patch pipette.

-

This compound stock solution.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).

-

Bath-apply this compound at a known concentration.

-

Record the synaptic activity in the presence of the compound.

-

Wash out the compound with aCSF and record the recovery of synaptic activity.

-

Analyze the changes in the frequency and amplitude of EPSCs to determine the effect of this compound on presynaptic neurotransmitter release.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological characterization of a selective mGluR2/3 agonist like this compound.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the roles of mGluR2 and mGluR3 in the central nervous system. Its high potency and selectivity, coupled with its systemic activity, make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their exploration of Group II mGluR pharmacology and its therapeutic potential.

References

(2R,4R)-APDC: A Technical Guide to its Discovery, Synthesis, and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid ((2R,4R)-APDC), a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs). This document details its discovery, stereoselective synthesis, and the experimental protocols for its biological characterization, serving as a comprehensive resource for researchers in neuroscience and drug development.

Discovery and Significance

This compound was identified as a highly selective and systemically active agonist for group II mGluRs, which are negatively coupled to adenylate cyclase.[1][2] The discovery of this compound was a significant advancement in the study of glutamate neurotransmission, providing a valuable pharmacological tool to investigate the physiological roles of group II mGluRs (mGluR2 and mGluR3). These receptors are implicated in a variety of neurological and psychiatric disorders, and their activation is generally associated with a reduction in neuronal excitability.[3] The stereospecific interaction of this compound with these receptors highlighted the importance of the compound's specific isomeric form for its biological activity.[2]

Initial studies demonstrated that of the four synthesized isomers of 4-aminopyrrolidine-2,4-dicarboxylate, the (2R,4R) configuration possesses the highest affinity and selectivity for group II mGluRs.[1][2] This selectivity is crucial for its use as a research tool and as a potential therapeutic agent, as it minimizes off-target effects on other glutamate receptor subtypes, such as NMDA, AMPA, or kainate receptors.[1]

Stereoselective Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired isomer. The following is a general overview of a synthetic route, based on the foundational work in the field. For precise, step-by-step instructions, it is imperative to consult the original research articles.

Synthesis Workflow

Caption: A generalized workflow for the stereoselective synthesis of this compound.

Biological Characterization: Experimental Protocols

The biological activity of this compound is characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and functional effects.

In Vitro Assays

Table 1: In Vitro Biological Activity of this compound

| Assay Type | Receptor Target | Preparation | Radioligand | Measured Parameter | Value | Reference |

| Radioligand Binding | mGluRs | Rat Brain Membranes | [3H]Glutamate | IC50 | 6.49 ± 1.21 µM | [1][2] |

| Functional Assay | mGluR2/3 | Adult Rat Cerebral Cortex | - | EC50 (cAMP formation) | 14.51 ± 5.54 µM | [1][2] |

| Functional Assay | Group I mGluRs | Neonatal Rat Cerebral Cortex | - | EC50 (PI hydrolysis) | > 100 µM (inactive) | [1] |

This assay measures the affinity of this compound for metabotropic glutamate receptors.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the crude membrane fraction. Resuspend the pellet in fresh buffer.

-

Binding Reaction: Incubate the membrane preparation with a known concentration of a radiolabeled ligand, such as [3H]glutamate, in the presence of varying concentrations of this compound.

-

Incubation: Allow the binding reaction to proceed at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

This functional assay determines the agonist activity of this compound at Gαi-coupled group II mGluRs.

Protocol:

-

Cell Culture: Use a suitable cell line expressing the target mGluR (e.g., CHO cells stably expressing mGluR2 or mGluR3) or primary neuronal cultures.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production, concurrently with varying concentrations of this compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

In Vivo Assays

Table 2: In Vivo Anticonvulsant Activity of this compound

| Animal Model | Seizure Induction | Administration Route | Measured Parameter | Value | Reference |

| Mouse | (1S,3R)-ACPD-induced limbic seizures | Intraperitoneal (ip) | ED50 | 271 mg/kg | [1][2] |

This assay evaluates the potential therapeutic efficacy of this compound in seizure models.

Protocol:

-

Animal Model: Use a validated animal model of epilepsy, such as mice or rats.

-

Seizure Induction: Induce seizures through chemical convulsants (e.g., pentylenetetrazol (PTZ), kainic acid) or electrical stimulation (e.g., maximal electroshock seizure (MES) test).[4][5][6] A specific model involves inducing limbic seizures with the mGluR agonist (1S,3R)-ACPD.[1][2]

-

Drug Administration: Administer this compound at various doses through a relevant route (e.g., intraperitoneal injection).

-

Observation: Observe the animals for a defined period and score the severity and latency of seizures.

-

Data Analysis: Determine the effective dose 50 (ED50), which is the dose of this compound that protects 50% of the animals from seizures.

Signaling Pathway of this compound

This compound exerts its effects by activating group II metabotropic glutamate receptors, which are coupled to the Gαi/o family of G proteins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 5. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 6. inotiv.com [inotiv.com]

Stereospecificity of 4-Aminopyrrolidine-2,4-dicarboxylate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecificity of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers, focusing on their synthesis, biological activity, and interaction with glutamate receptors. The information presented herein is critical for research and development in neuropharmacology, particularly in the design of selective ligands for metabotropic glutamate receptors (mGluRs).

Introduction

L-glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating a vast array of physiological and pathological processes. The 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers are conformationally restricted analogues of glutamate that have proven instrumental in elucidating the pharmacology of specific glutamate receptor subtypes. A significant body of research has demonstrated that the biological activity of APDC is highly dependent on its stereochemistry, with one isomer, (2R,4R)-APDC, emerging as a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs). This guide summarizes the key findings related to the synthesis and stereospecific actions of the four APDC isomers.

Quantitative Biological Data

The stereoisomers of APDC exhibit marked differences in their affinity and functional activity at glutamate receptors. The following tables summarize the quantitative data from in vitro and in vivo studies, highlighting the selectivity of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of APDC Isomers

| Isomer | Configuration | mGluR Binding (ACPD-sensitive [3H]glutamate) IC50 (µM)[1][2][3][4] | Forskolin-Stimulated cAMP Formation EC50 (µM)[1][2][3][4] | Phosphoinositide Hydrolysis EC50 (µM)[1][2][3][4] |

| 2a | (2R,4R) | 6.49 ± 1.21 | 14.51 ± 5.54 | Ineffective up to 100 µM |

| 2b | (2R,4S) | > 100 | Not reported | Not reported |

| 2c | (2S,4S) | > 100 | Not reported | Not reported |

| 2d | (2S,4R) | > 100 | Not reported | Not reported |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. Data are presented as mean ± SEM.

Table 2: In Vivo Effects of this compound

| Parameter | Value |

| Blockade of (1S,3R)-ACPD-induced limbic seizures (EC50, mg/kg, i.p.)[1][2][3][4] | 271 |

| Augmentation of AMPA-induced excitation in rat spinal neurons[1][2][3][4] | 52 ± 6% increase |

Signaling Pathways and Experimental Workflow

The stereospecific action of this compound is primarily mediated through its selective activation of group II mGluRs (mGluR2 and mGluR3), which are negatively coupled to adenylate cyclase. The following diagrams illustrate the signaling pathway and the general experimental workflow for the synthesis and evaluation of APDC isomers.

References

- 1. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

The Neuroprotective Efficacy of (2R,4R)-APDC in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective properties of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate ((2R,4R)-APDC), a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). This document synthesizes current research to offer a comprehensive overview of its mechanism of action, relevant signaling pathways, quantitative data from neuroprotection assays, and detailed experimental protocols for its evaluation in neuronal cultures.

Introduction to this compound and its Neuroprotective Potential

This compound is a potent and highly selective agonist for the mGluR2 and mGluR3 subtypes.[1] These receptors are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission. The activation of group II mGluRs is a promising therapeutic strategy for a range of neurological disorders characterized by excitotoxicity and neuronal cell death.[2][3] this compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury, including seizure-induced apoptosis and glutamate excitotoxicity.[2][4] Its primary mechanism of action involves the presynaptic inhibition of glutamate release, thereby reducing the overstimulation of ionotropic glutamate receptors that leads to neuronal damage.[5]

Quantitative Data on the Neuroprotective Effects of this compound

The following table summarizes the available quantitative data on the efficacy and receptor binding affinity of this compound. While extensive quantitative data from in vitro neuroprotection assays in neuronal cultures are limited in the public domain, the provided data from receptor binding and functional assays underscore its potency and selectivity.

| Parameter | Value | Cell/System Type | Reference |

| EC50 (mGluR2) | 0.4 µM | Human mGluR2-expressing cells | [6] |

| EC50 (mGluR3) | 0.4 µM | Human mGluR3-expressing cells | [6] |

| Neuroprotection | Maximally effective at 0.1–1 µM | Murine cortical cultures (NMDA-induced toxicity) | [6] |

| Reduction in TH+ cells | From 68.75% to 40.26% loss | 6-OHDA lesioned rat model (in vivo) | [5] |

Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are mediated by a complex interplay of intracellular signaling cascades initiated by the activation of mGluR2/3. Key pathways identified include the upregulation of microRNA-128 (miR-128) leading to the suppression of apoptosis, and the activation of pro-survival pathways such as PI3K/Akt and MAPK/ERK.

The miR-128-Caspase Apoptotic Pathway

One of the well-documented mechanisms of this compound-induced neuroprotection involves the upregulation of miR-128.[4] This microRNA, in turn, post-transcriptionally downregulates the expression of key apoptotic proteins, specifically cleaved caspase-3 and caspase-9, thereby inhibiting the execution phase of apoptosis.[4]

Pro-survival PI3K/Akt and MAPK/ERK Pathways

Activation of mGluR2/3 by this compound can also stimulate pro-survival signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[7][8] These pathways are known to promote cell survival, inhibit apoptosis, and regulate gene expression related to neuronal plasticity and resilience.

Experimental Protocols for Assessing Neuroprotection

This section provides detailed methodologies for evaluating the neuroprotective effects of this compound in primary neuronal cultures. The workflow encompasses primary neuron culture, induction of excitotoxicity, treatment with this compound, and subsequent assessment of neuronal apoptosis and viability.

Experimental Workflow

The overall experimental workflow for assessing the neuroprotective properties of this compound is depicted below.

Primary Neuronal Culture Protocol

-

Preparation of Culture Plates: Coat 24-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile PBS before use.

-

Isolation of Cortical Neurons: Dissect cortices from E18 rat or mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Dissociation: Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the coated plates at a density of 2 x 105 cells/well.

-

Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.

Induction of Excitotoxicity and Treatment

-

Induction: On the day of the experiment, replace the culture medium with a pre-warmed, serum-free medium. Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM.

-

Treatment: Co-treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control.

-

Incubation: Incubate the cultures for 24 hours at 37°C and 5% CO2.

TUNEL Assay for Apoptosis Detection

This protocol is for fluorescent detection of DNA fragmentation in apoptotic cells.[6][9]

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Labeling: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) to each well and incubate for 1 hour at 37°C in a humidified, dark chamber.

-

Counterstaining: Wash the cells with PBS. Counterstain the nuclei with DAPI (1 µg/mL) for 10 minutes.

-

Imaging and Quantification: Wash the cells with PBS and image using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Western Blot Analysis of Cleaved Caspases

This protocol details the detection of cleaved (active) forms of caspase-3 and caspase-9.[10]

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 (17 kDa fragment) and cleaved caspase-9 (37 kDa fragment) overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis can be performed to quantify the relative protein levels.

Conclusion

This compound represents a promising neuroprotective agent with a well-defined mechanism of action centered on the activation of group II metabotropic glutamate receptors. Its ability to mitigate neuronal apoptosis through the upregulation of miR-128 and the activation of pro-survival signaling pathways highlights its therapeutic potential for neurological disorders associated with excitotoxicity. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other neuroprotective compounds in neuronal cultures. Further research focusing on generating comprehensive quantitative data from in vitro neuronal systems will be crucial for advancing its development as a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. alameed.edu.iq [alameed.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotection and Functional Recovery Associated with Decreased Microglial Activation Following Selective Activation of mGluR2/3 Receptors in a Rodent Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pretreatment with mGluR2 or mGluR3 Agonists Reduces Apoptosis Induced by Hypoxia-Ischemia in Neonatal Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

(2R,4R)-APDC: A Technical Guide to its Effects on Synaptic Plasticity and Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate, commonly known as (2R,4R)-APDC, is a potent and highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are key modulators of synaptic transmission and plasticity throughout the central nervous system. This technical guide provides an in-depth analysis of the effects of this compound on synaptic plasticity, with a particular focus on long-term potentiation (LTP). We will explore its mechanism of action, summarize quantitative data from key studies, provide detailed experimental protocols for its investigation, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and Group II mGluRs

This compound is a rigid analogue of glutamate that exhibits high selectivity for mGluR2 and mGluR3 subtypes.[1][2][3] Group II mGluRs are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[4] Their activation by an agonist like this compound leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate.[5][4] This presynaptic inhibitory action is a cornerstone of their modulatory role in synaptic transmission.

The primary physiological effect of this compound is a suppression of neuronal activity and an attenuation of excitatory postsynaptic potentials (EPSPs).[6][7] This has significant implications for synaptic plasticity, the cellular mechanism underlying learning and memory. While the role of group II mGluR activation in long-term depression (LTD) is relatively well-established, its influence on LTP is more nuanced and appears to be highly dependent on the specific brain region, developmental stage, and the experimental conditions.[6][8]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the pharmacological profile of this compound and its effects on synaptic transmission.

Table 1: Pharmacological Profile of this compound

| Parameter | Receptor Subtype | Value | Reference |

| EC50 | human mGluR2 | 0.4 µM | [1][9] |

| EC50 | human mGluR3 | 0.4 µM | [1][9] |

| EC50 | human mGluR1 | > 100 µM | [1][9] |

| EC50 | human mGluR5 | > 100 µM | [1][9] |

| EC50 | human mGluR4 | > 300 µM | [1][9] |

| EC50 | human mGluR7 | > 300 µM | [1][9] |

| IC50 (forskolin-stimulated cAMP formation) | Rat Cerebral Cortex | 14.51 ± 5.54 µM | [10] |

Table 2: Effects of Group II mGluR Agonists on Synaptic Plasticity

| Agonist | Preparation | Concentration | Effect on LTP/LTD | Quantitative Change (fEPSP slope) | Reference |

| This compound | Cat Visual Cortex Slices | Iontophoresis | General suppression of visual response and spontaneous activity | Reduction of spontaneous activity by ~74% and visual response by ~46% in younger animals | [11] |

| This compound | Rat Visual Cortex Slices | Not specified | Attenuation of EPSPs | Not specified | [7] |

| LY354740 | Mouse Hippocampal Slices (CA1) | 1 µM | Promotes LTP induction in conjunction with electrical stimulation | Not specified | [5] |

| LY354740 | Mouse Nucleus Accumbens Slices | 200 nM | Induces LTD | ~26% depression of fEPSP slope 60 min after washout | [9] |

Note: Specific quantitative data on the dose-dependent effects of this compound on the magnitude of LTP are limited in the currently available literature. The provided data for LY354740, another potent group II mGluR agonist, offers insight into the potential effects.

Signaling Pathways Modulated by this compound

Activation of group II mGluRs by this compound initiates a signaling cascade that modulates synaptic plasticity. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. However, recent evidence suggests a more complex interplay with other signaling molecules, including protein kinase C (PKC) and Src kinase, which can in turn modulate the function of NMDA receptors (NMDARs), the primary mediators of LTP induction.

Experimental Protocols

Investigating the effects of this compound on synaptic plasticity typically involves electrophysiological recordings from brain slices. The following is a generalized protocol for studying LTP in the hippocampus.

Preparation of Acute Hippocampal Slices

-

Animal Anesthesia and Decapitation: Anesthetize a rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane or pentobarbital) until deeply anesthetized, confirmed by the absence of a pedal withdrawal reflex. Quickly decapitate the animal using a guillotine.

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, and 1 CaCl2.

-

Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or sagittal slices.

-

Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes. The aCSF typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgCl2, and 2 CaCl2. After the initial recovery period, maintain the slices at room temperature.

Electrophysiological Recording of Long-Term Potentiation

-

Slice Transfer: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single test pulses (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.

-

This compound Application: To investigate its effects, perfuse the slice with aCSF containing the desired concentration of this compound for a specified period before and/or during LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

Data Analysis: Measure the initial slope of the fEPSP. Normalize the data to the average baseline slope and plot the percentage change over time.

Discussion and Future Directions

This compound serves as a valuable pharmacological tool for dissecting the role of group II mGluRs in synaptic plasticity. Its primary action of presynaptic inhibition of glutamate release generally leads to a suppression of synaptic transmission. While this often translates to an attenuation of excitatory phenomena, its effects on LTP are more intricate. Evidence suggests that instead of simply inhibiting LTP, activation of group II mGluRs by this compound may "prime" synapses, potentially by modulating NMDAR function through PKC and Src kinase signaling pathways, thereby lowering the threshold for LTP induction under certain conditions.[5]

Future research should focus on elucidating the precise dose-dependent effects of this compound on LTP in various brain regions and under different induction protocols. Further investigation into the downstream signaling cascades, particularly the points of crosstalk with canonical LTP pathways, will be crucial for a complete understanding of its modulatory role. The development of subtype-selective antagonists for mGluR2 and mGluR3 will also be instrumental in dissecting the individual contributions of these receptors to synaptic plasticity. A deeper understanding of the mechanisms of action of compounds like this compound holds significant promise for the development of novel therapeutic strategies for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

References

- 1. Involvement of postsynaptic G proteins in hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Metabotropic Glutamate Receptors Induce a Form of LTP Controlled by Translation and Arc Signaling in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. A Multisubcellular Compartment Model of AMPA Receptor Trafficking for Neuromodulation of Hebbian Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2R,4R-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) attenuates cortical EPSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of G Protein-Coupled Receptors in the Regulation of Structural Plasticity and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

The Role of (2R,4R)-APDC in Modulating Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate, commonly known as (2R,4R)-APDC, is a potent and highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). As a conformationally restricted analog of glutamate, this compound serves as a critical pharmacological tool for elucidating the physiological roles of group II mGluRs in the central nervous system. Its primary mechanism of action involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal excitability, predominantly through the presynaptic inhibition of glutamate release. This technical guide provides a comprehensive overview of the pharmacology of this compound, its mechanism of action, and its effects on neuronal activity. Detailed experimental protocols and workflows are presented to facilitate further research into the therapeutic potential of targeting group II mGluRs.

Introduction to this compound

This compound is a rigid glutamate analog that displays high selectivity for group II mGluRs, which comprise the mGluR2 and mGluR3 subtypes.[1] Unlike the endogenous ligand glutamate, which activates all mGluR subtypes, the stereochemistry of this compound confers its specificity, making it an invaluable tool for isolating and studying the functions of group II mGluRs.[1] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to negatively regulate the release of glutamate.[1][2] Activation of group II mGluRs by agonists like this compound generally leads to a suppression of neuronal excitability, an effect that is being explored for its therapeutic potential in a variety of neurological and psychiatric disorders characterized by excessive glutamatergic transmission, such as epilepsy and anxiety.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various recombinant and native receptor systems. The following table summarizes key quantitative data for the interaction of this compound with human mGluR subtypes.

| Receptor Subtype | Agonist Potency (EC50) in cAMP Assay (μM) | Reference(s) |

| mGluR1 | > 100 | [3] |

| mGluR2 | 0.4 | [3] |

| mGluR3 | 0.4 | [3] |

| mGluR4 | > 300 | [3] |

| mGluR5 | > 100 | [3] |

| mGluR6 | Not reported | |

| mGluR7 | > 300 | [3] |

| mGluR8 | Not reported |

Mechanism of Action and Signaling Pathways

The primary mechanism through which this compound modulates neuronal excitability is by activating group II mGluRs, which are coupled to the Gi/o family of G-proteins. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.

Caption: Signaling pathway of this compound via group II mGluRs.

Downstream of cAMP reduction, the precise mechanisms leading to the inhibition of neurotransmitter release are multifaceted and can involve:

-

Modulation of Voltage-Gated Calcium Channels (VGCCs): Reduced PKA activity can lead to a decrease in the phosphorylation of presynaptic VGCCs (N- and P/Q-type), thereby reducing calcium influx upon the arrival of an action potential.

-

Direct G-protein βγ Subunit Action: The βγ subunits of the activated Gi/o protein can directly interact with and inhibit VGCCs.

-

Modulation of Potassium Channels: Activation of certain types of potassium channels can lead to hyperpolarization of the presynaptic terminal, which reduces the likelihood of VGCC opening.

-

Interaction with the Release Machinery: There is evidence to suggest that components of the SNARE complex, which is essential for vesicle fusion and neurotransmitter release, can be directly modulated by G-protein signaling.

Experimental Protocols

Electrophysiology in Brain Slices

This protocol describes the methodology for assessing the effect of this compound on synaptic transmission in acute brain slices.

4.1.1. Slice Preparation:

-

Anesthetize an adult rodent (e.g., Wistar rat) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or cortex) using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover before recording.

4.1.2. Whole-Cell Patch-Clamp Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Record excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

-

After obtaining a stable baseline recording for at least 10 minutes, bath-apply this compound at a concentration range of 1-100 µM.

-

Record the changes in the amplitude and frequency of evoked and spontaneous synaptic events.

-

A washout period with drug-free aCSF should be performed to assess the reversibility of the drug's effects.

Caption: Workflow for electrophysiological recording of this compound effects.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol details a method to quantify the inhibitory effect of this compound on adenylyl cyclase activity in cultured cells.

4.2.1. Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human mGluR2 or mGluR3 receptor.

-

Plate the cells in 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

4.2.2. cAMP Assay:

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) in the presence of a phosphodiesterase inhibitor such as 0.5 mM isobutylmethylxanthine (IBMX) for 15-20 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C to activate adenylyl cyclase.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.

-

Construct a dose-response curve to determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Caption: Workflow for cAMP accumulation assay with this compound.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the role of group II metabotropic glutamate receptors in neuronal function. Its high selectivity and potent agonist activity at mGluR2 and mGluR3 allow for the precise dissection of the signaling pathways and physiological consequences of activating these presynaptic autoreceptors. The primary effect of this compound is a reduction in neuronal excitability, mediated by the inhibition of glutamate release. This action underscores the therapeutic potential of group II mGluR agonists in disorders associated with glutamatergic hyperactivity. The detailed protocols and workflows provided in this guide are intended to facilitate further research into the complex roles of group II mGluRs and the development of novel therapeutics targeting this important receptor family.

References

- 1. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2R,4R-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) attenuates cortical EPSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel metabotropic glutamate receptor agonist 2R,4R-APDC potentiates stimulation of phosphoinositide hydrolysis in the rat hippocampus by 3,5-dihydroxyphenylglycine: evidence for a synergistic interaction between group 1 and group 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R,4R)-APDC: A Deep Dive into its Impact on Intracellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate, commonly known as (2R,4R)-APDC, is a potent and highly selective agonist for group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. These receptors are pivotal in modulating neuronal excitability and synaptic transmission throughout the central nervous system. The selective activation of group II mGluRs by this compound triggers a cascade of intracellular signaling events, making it a valuable tool for dissecting the physiological roles of these receptors and a compound of interest for therapeutic development in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core intracellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms.

Core Mechanism of Action: Modulation of the cAMP Pathway

The primary and most well-characterized intracellular signaling pathway affected by this compound is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This action is mediated through the activation of Gαi/o proteins coupled to mGluR2 and mGluR3.

Upon binding of this compound to the extracellular domain of mGluR2 or mGluR3, a conformational change is induced in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream target proteins involved in gene expression, ion channel function, and synaptic plasticity.[1][2]

Synergistic Interaction with Group I mGluRs: Potentiation of Phosphoinositide Hydrolysis

While this compound does not directly activate group I mGluRs (mGluR1 and mGluR5), it has been shown to potentiate the phosphoinositide (PI) hydrolysis stimulated by group I agonists like 3,5-dihydroxyphenylglycine (DHPG).[1] This synergistic interaction suggests a crosstalk between group I and group II mGluR signaling pathways. The activation of group I mGluRs is coupled to Gαq/11 proteins, which stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). The precise mechanism by which group II mGluR activation enhances group I-mediated PI hydrolysis is not fully elucidated but may involve interactions at the level of G-proteins or downstream second messengers.

Neuroprotective Effects: Beyond Classical Second Messengers

Recent studies have highlighted a neuroprotective role for this compound, particularly in the context of seizure-induced neuronal apoptosis. This effect appears to be mediated, at least in part, by the upregulation of microRNA-128 (miR-128).[3] The increased expression of miR-128 is associated with a downstream reduction in the levels of cleaved (active) caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade. This suggests that this compound can modulate gene expression and post-transcriptional regulation to promote cell survival.

Presynaptic Inhibition of Neurotransmitter Release

Electrophysiological studies have demonstrated that this compound can attenuate excitatory postsynaptic potentials (EPSPs) in various brain regions, including the visual cortex.[4] This effect is attributed to the activation of presynaptic mGluR2/3, which leads to a reduction in glutamate release from the presynaptic terminal. The likely mechanism involves the modulation of voltage-gated calcium channels by the Gβγ subunits of the activated G-protein, leading to decreased calcium influx and, consequently, reduced neurotransmitter vesicle fusion and release.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on various intracellular signaling parameters.

Table 1: Receptor Binding and Activation

| Parameter | Receptor | Value | Cell Type/Tissue | Reference |

| EC₅₀ | human mGluR2 | 0.4 µM | Expressing cells | |

| EC₅₀ | human mGluR3 | 0.4 µM | Expressing cells | |

| EC₅₀ | human mGluR1 | > 100 µM | Expressing cells | |

| EC₅₀ | human mGluR5 | > 100 µM | Expressing cells | |

| EC₅₀ | human mGluR4 | > 300 µM | Expressing cells | |

| EC₅₀ | human mGluR7 | > 300 µM | Expressing cells |

Table 2: Downstream Signaling Effects

| Effect | Parameter | Condition | Result | Tissue/Cell Type | Reference |

| cAMP Inhibition | % Inhibition of Forskolin-stimulated cAMP | This compound | Potent inhibition | Rat Hippocampus / human mGluR2 expressing cells | [1][2] |

| PI Hydrolysis | Potentiation of DHPG response | This compound | Greatly enhanced | Rat Hippocampus | [1] |

| Neurotransmission | EPSP Attenuation | This compound | Attenuated | Rat Visual Cortex | [4] |

| Neuroprotection | miR-128 Expression | This compound treatment after seizures | Upregulated | Rat Hippocampus | [3] |

| Apoptosis | Cleaved Caspase-3 & -9 Levels | This compound treatment after seizures | Potently decreased | Rat Hippocampus | [3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

cAMP Formation Assay

Methodology:

-

Cell Culture: Cells stably or transiently expressing mGluR2 or mGluR3 are cultured to an appropriate density.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to induce a measurable level of cAMP production.

-

Treatment: Cells are then treated with a range of concentrations of this compound.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or AlphaScreen assays.

-

Data Analysis: A concentration-response curve is generated to determine the IC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Phosphoinositide Hydrolysis Assay

Methodology:

-

Labeling: Cells or brain slices are incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

-

Pre-incubation: The cells/slices are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Treatment: The preparation is then stimulated with a group I mGluR agonist (e.g., DHPG) in the presence or absence of varying concentrations of this compound.

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography, and the radioactivity in each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The potentiation of the group I agonist response by this compound is calculated by comparing the accumulation of inositol phosphates in the presence and absence of the compound.

Electrophysiological Recording of Excitatory Postsynaptic Potentials (EPSPs)

Methodology:

-

Slice Preparation: Brain slices containing the region of interest (e.g., visual cortex) are prepared and maintained in artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Whole-cell patch-clamp or extracellular field potential recordings are established from neurons within the slice.

-

Baseline Recording: Baseline EPSPs are evoked by electrical stimulation of afferent pathways.

-

Drug Application: this compound is bath-applied to the slice at a known concentration.

-

Post-drug Recording: EPSPs are recorded again in the presence of this compound.

-

Data Analysis: The amplitude and/or slope of the EPSPs before and after drug application are compared to quantify the extent of attenuation.

Quantification of miR-128 Expression and Apoptosis Markers

Methodology:

-

Tissue/Cell Collection: Hippocampal tissue or relevant cells are collected after experimental treatment.

-

RNA/Protein Extraction: Total RNA and protein are extracted from the samples.

-

miR-128 Quantification: The expression level of miR-128 is quantified using quantitative real-time PCR (qRT-PCR) with specific primers for miR-128.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against cleaved caspase-3 and cleaved caspase-9.

-

TUNEL Assay: To further confirm apoptosis, a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay can be performed on tissue sections to detect DNA fragmentation.

-

Data Analysis: The fold change in miR-128 expression is calculated relative to a control group. The intensity of the bands for cleaved caspases on the Western blot is quantified and normalized to a loading control. The number of TUNEL-positive cells is counted and expressed as a percentage of the total cell number.

Conclusion

This compound serves as a highly selective and potent tool for investigating the multifaceted roles of group II metabotropic glutamate receptors in intracellular signaling. Its primary mechanism of action involves the robust inhibition of the adenylyl cyclase/cAMP pathway. Furthermore, its ability to potentiate group I mGluR-mediated phosphoinositide hydrolysis highlights the intricate crosstalk between different mGluR signaling cascades. The emerging evidence for its neuroprotective effects, mediated through the upregulation of miR-128 and subsequent inhibition of apoptotic pathways, opens new avenues for therapeutic exploration. The presynaptic inhibition of glutamate release underscores its role in fine-tuning synaptic transmission. A thorough understanding of these signaling pathways, supported by quantitative data and detailed experimental approaches, is crucial for advancing our knowledge of mGluR physiology and pharmacology and for the development of novel therapeutic strategies targeting these receptors.

References

- 1. The novel metabotropic glutamate receptor agonist 2R,4R-APDC potentiates stimulation of phosphoinositide hydrolysis in the rat hippocampus by 3,5-dihydroxyphenylglycine: evidence for a synergistic interaction between group 1 and group 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of forskolin-stimulated cyclic AMP formation in rat hippocampus by a novel mGluR agonist, 2R,4R-4-aminopyrrolidine-2,4- dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2R,4R-APDC, a Metabotropic Glutamate Receptor Agonist, Reduced Neuronal Apoptosis by Upregulating MicroRNA-128 in a Rat Model After Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2R,4R-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) attenuates cortical EPSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Delivery of (2R,4R)-APDC via Intracerebroventricular Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo delivery of (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate ((2R,4R)-APDC) via intracerebroventricular (ICV) injection in rodent models. This compound is a potent and highly selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are crucial regulators of synaptic transmission and neuronal excitability. This document outlines the mechanism of action, experimental protocols, and expected outcomes of central nervous system (CNS) delivery of this compound.

Introduction to this compound

This compound is a conformationally restricted analog of glutamate that preferentially activates mGluR2 and mGluR3. These receptors are Gαi/o-coupled and are predominantly located on presynaptic terminals, where their activation leads to an inhibition of neurotransmitter release. This mechanism underlies the neuroprotective and anticonvulsant properties of this compound observed in various preclinical models. Intracerebroventricular injection is a valuable technique for delivering this compound directly to the CNS, bypassing the blood-brain barrier and allowing for the precise study of its central effects.

Data Presentation

In Vivo Efficacy of Intracerebroventricular this compound

| Animal Model | Dosage (ICV) | Key Findings | Reference Study |

| DBA/2 Mice (Seizure Model) | ≥10 nmol | Transiently reduced sound-induced clonic seizures. | [1](--INVALID-LINK--) |

| DBA/2 Mice (Seizure Model) | >20 nmol | Proconvulsant activity observed. | [1](--INVALID-LINK--) |

| Immature Rats (Seizure Model) | 0.05 nmol/side | Partially attenuated neuronal degeneration when given after seizure onset. | [2](--INVALID-LINK--) |

| Adult Rats (Epilepsy Model) | 10 nmol in 10 µl | Improved spatial memory in the Morris water maze. | [3](--INVALID-LINK--) |

| Adult Rats | 1 and 10 nmol/day | Decreased cell proliferation in the dentate gyrus. | [4](--INVALID-LINK--) |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 174.16 g/mol |

| Formula | C₆H₁₀N₂O₄ |

| Solubility | Soluble to 100 mM in water |

| Purity | ≥98% |

Signaling Pathway

Activation of group II metabotropic glutamate receptors (mGluR2/3) by this compound initiates a signaling cascade that modulates neuronal activity. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity. Additionally, mGluR2/3 activation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

This compound activation of mGluR2/3 signaling pathway.

Experimental Protocols

Preparation of this compound for Intracerebroventricular Injection

-

Reconstitution: Dissolve this compound powder in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline to the desired stock concentration. This compound is soluble in water up to 100 mM. For a higher concentration, warming the tube to 37°C for 10 minutes and/or using an ultrasonic bath may be helpful.

-

Dilution: On the day of the experiment, dilute the stock solution with sterile aCSF or saline to the final desired concentration for injection.

-

Filtration: Filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility.

-

Storage: Store stock solutions at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.